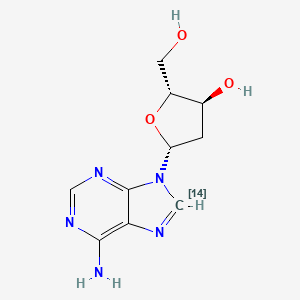
2'-Deoxyadenosine-8-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-8-14C is a radiolabeled nucleoside analog of deoxyadenosine, where the carbon-14 isotope is incorporated at the eighth position of the adenine ring. This compound is primarily used in biochemical and molecular biology research to study DNA synthesis, repair, and metabolism due to its radioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-8-14C involves the incorporation of carbon-14 into the adenine ring. One common method is the enzymatic synthesis using nucleoside phosphorylases, which can incorporate labeled adenine into the deoxyribose sugar . Another method involves chemical synthesis, where labeled adenine is coupled with a deoxyribose derivative under specific reaction conditions .
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine-8-14C typically involves large-scale enzymatic synthesis using recombinant Escherichia coli strains that overexpress nucleoside phosphorylases. This method is preferred due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyadenosine-8-14C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxo-2’-deoxyadenosine, a common DNA lesion.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 8-position of the adenine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiols under mild conditions.
Major Products:
Oxidation: 8-oxo-2’-deoxyadenosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Deoxyadenosine-8-14C has a wide range of applications in scientific research:
Mechanism of Action
2’-Deoxyadenosine-8-14C exerts its effects by being incorporated into DNA during replication. The presence of the carbon-14 isotope allows researchers to trace its incorporation and subsequent metabolic pathways. It can also induce DNA damage, leading to the activation of repair mechanisms . The primary molecular targets are DNA polymerases and repair enzymes .
Comparison with Similar Compounds
2’-Deoxyadenosine: The non-labeled analog used in similar research applications.
8-oxo-2’-deoxyadenosine: A common oxidative lesion in DNA.
2-fluoro-2’-deoxyadenosine: A nucleoside analog used in antiviral research.
Uniqueness: 2’-Deoxyadenosine-8-14C is unique due to its radiolabeling, which allows for precise tracking and quantification in biochemical assays. This makes it particularly valuable in studies of DNA metabolism and repair .
Properties
Molecular Formula |
C10H13N5O3 |
|---|---|
Molecular Weight |
253.23 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i4+2 |
InChI Key |
OLXZPDWKRNYJJZ-FWZNJRMESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2[14CH]=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















